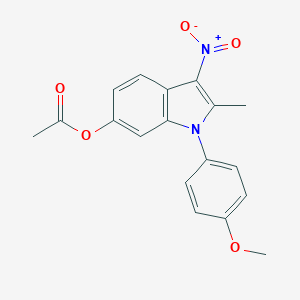

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate, also known as NMIA, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its unique properties and potential applications in various fields.

Mécanisme D'action

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate modifies the arginine residues in the RNA-binding domains of RBPs by forming covalent adducts with the guanidino group of the arginine side chain. This modification can affect the electrostatic interactions between the RBPs and RNA molecules, leading to changes in their binding affinity. The specific mechanism of action of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate on RBPs depends on the structure and sequence of the RNA-binding domains and the nature of the RNA molecules.

Biochemical and Physiological Effects:

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been shown to selectively modify RBPs and affect their binding affinity to RNA molecules. This property of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been used to study the roles of RBPs in various cellular processes, including RNA processing, mRNA translation, and stress response. 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has also been used to identify and characterize RBPs and their binding partners in different cell types and tissues. However, the biochemical and physiological effects of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate on RBPs and cellular processes may vary depending on the concentration, duration, and specificity of the treatment.

Avantages Et Limitations Des Expériences En Laboratoire

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has several advantages for lab experiments. It is a small molecule that can selectively modify RBPs without affecting other cellular components. It can be easily synthesized and purified in large quantities with high yields and purity. It can also be used in various experimental systems, including cell culture, in vitro assays, and in vivo models. However, 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate also has some limitations for lab experiments. It can be toxic at high concentrations or prolonged exposure, which can affect the viability and function of cells or organisms. It can also have off-target effects on other proteins or cellular processes, which can complicate the interpretation of the results.

Orientations Futures

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has potential applications in various fields, including RNA biology, neurobiology, and drug discovery. Some future directions for 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate research include:

1. Developing more specific and potent 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate analogs that can selectively modify different RBPs or RNA molecules.

2. Studying the roles of RBPs and RNA molecules in different cellular processes and diseases using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate as a tool.

3. Identifying and characterizing new RBPs and their binding partners using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate-based approaches.

4. Developing 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate-based assays for drug discovery and screening of compounds that can modulate RBP-RNA interactions.

5. Using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate as a probe for studying the structure and dynamics of RBPs and RNA molecules in complex with each other.

In conclusion, 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its selective modification of RBPs and RNA molecules has been used to study their roles in cellular processes and diseases. However, its advantages and limitations should be carefully considered in lab experiments, and future directions for 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate research should focus on developing more specific and potent analogs and exploring new applications in different fields.

Méthodes De Synthèse

The synthesis of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate involves the reaction of 3-nitroindole-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to yield 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate. This method has been optimized to achieve high yields and purity of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate.

Applications De Recherche Scientifique

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been widely used in scientific research as a tool for studying protein-protein interactions, particularly those involving RNA-binding proteins (RBPs). RBPs play important roles in various cellular processes, including gene expression, RNA processing, and mRNA translation. 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate can selectively modify the arginine residues in the RNA-binding domains of RBPs, which can affect their binding affinity to RNA molecules. This property of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been used to identify and characterize RBPs and their binding partners.

Propriétés

Nom du produit |

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate |

|---|---|

Formule moléculaire |

C18H16N2O5 |

Poids moléculaire |

340.3 g/mol |

Nom IUPAC |

[1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-yl] acetate |

InChI |

InChI=1S/C18H16N2O5/c1-11-18(20(22)23)16-9-8-15(25-12(2)21)10-17(16)19(11)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 |

Clé InChI |

YVNCEZJUHBFJEB-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)OC(=O)C)[N+](=O)[O-] |

SMILES canonique |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)OC(=O)C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)

![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)

![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)

![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)

![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)

![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)